molecular formula C25H23BrN4O4 B2950243 ethyl 6-(2-bromobenzoyl)imino-7-butyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 442893-91-6

ethyl 6-(2-bromobenzoyl)imino-7-butyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B2950243
CAS No.: 442893-91-6
M. Wt: 523.387
InChI Key: GXZVHJDCWYPEGB-SLMZUGIISA-N
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Description

Ethyl 6-(2-bromobenzoyl)imino-7-butyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a tricyclic heterocyclic compound characterized by a fused triaza ring system with a 2-bromobenzoyl substituent and a butyl chain at positions 6 and 7, respectively. The bromine atom introduces electron-withdrawing effects, while the butyl group contributes steric bulk. Such compounds are typically synthesized via condensation reactions involving cyclic ketones and substituted amines, as seen in analogous spirocyclic systems (e.g., describes similar methodologies using 2-oxa-spiro[3.4]octane-1,3-dione and benzothiazol-2-ylamine derivatives) . Characterization techniques like IR spectroscopy, UV-Vis analysis, and elemental analysis are standard for verifying structural integrity .

Properties

IUPAC Name

ethyl 6-(2-bromobenzoyl)imino-7-butyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23BrN4O4/c1-3-5-13-30-21-17(24(32)29-14-9-8-12-20(29)27-21)15-18(25(33)34-4-2)22(30)28-23(31)16-10-6-7-11-19(16)26/h6-12,14-15H,3-5,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXZVHJDCWYPEGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C=C(C1=NC(=O)C3=CC=CC=C3Br)C(=O)OCC)C(=O)N4C=CC=CC4=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(2-bromobenzoyl)imino-7-butyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions. The starting materials often include ethyl esters, bromobenzoyl derivatives, and triazatricyclo compounds. The reaction conditions usually require specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis processes to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(2-bromobenzoyl)imino-7-butyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Ethyl 6-(2-bromobenzoyl)imino-7-butyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of ethyl 6-(2-bromobenzoyl)imino-7-butyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound belongs to a class of tricyclic triazatricyclodecapentaene derivatives. Key structural analogs include:

Compound Name Substituents (Position) Key Functional Groups Molecular Weight* Potential Reactivity/Applications
Target Compound 6-(2-bromobenzoyl), 7-butyl Bromo (electron-withdrawing), butyl (hydrophobic) ~500 g/mol (estimated) Likely bioactive due to halogenated aryl group; potential kinase inhibition
Ethyl 6-(3-methoxybenzoyl)imino-11-methyl-2-oxo-7-propan-2-yl analog () 6-(3-methoxybenzoyl), 7-isopropyl Methoxy (electron-donating), isopropyl (branched alkyl) ~480 g/mol (estimated) Enhanced solubility due to methoxy group; possible antimicrobial activity
6-Benzyl-N-(2,4-dimethoxyphenyl)-10-methyl-2-oxo analog () 6-benzyl, N-(2,4-dimethoxyphenyl) Benzyl (aromatic), dimethoxyphenyl (polar) ~520 g/mol (estimated) DNA intercalation or receptor binding due to extended π-systems
Ethyl 6-imino-7-(3-methoxypropyl) analog () 7-(3-methoxypropyl) Methoxypropyl (polar, flexible chain) ~470 g/mol (estimated) Improved metabolic stability via ether linkage

*Molecular weights are approximations based on structural formulas.

Key Observations :

  • Electron Effects : The 2-bromobenzoyl group in the target compound enhances electrophilicity compared to the 3-methoxybenzoyl analog (), which may influence reactivity in nucleophilic substitution or cross-coupling reactions .
  • Steric Considerations: The linear butyl chain (target) vs.
  • Solubility : Polar substituents like methoxy () or dimethoxyphenyl () improve aqueous solubility compared to the hydrophobic butyl and bromobenzoyl groups in the target compound .

Crystallographic and Hydrogen-Bonding Patterns

The Cambridge Structural Database (CSD) () is a critical resource for analyzing packing motifs. For example, hydrogen-bonding networks in similar triazatricyclodecapentaenes often involve carbonyl oxygen and NH groups, forming dimeric or chain-like structures . The bromine atom in the target compound may participate in halogen bonding, a feature absent in methoxy-substituted analogs .

Biological Activity

Ethyl 6-(2-bromobenzoyl)imino-7-butyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound belonging to the triazine family. Its unique structure suggests potential for various biological activities, particularly in the fields of oncology and antimicrobial research.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazine derivatives, including compounds similar to this compound. These compounds often exhibit significant cytotoxic effects against various cancer cell lines:

  • IC50 Values :
    • Compounds in this category have shown IC50 values ranging from 2.21 µM to 57.6 µM against different cancer cell lines such as MDA-MB231 (breast cancer), MCF-7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer) .
CompoundCell LineIC50 (µM)
Example AMDA-MB23115.83
Example BMCF-716.32
Example CHeLa2.21
Example DHepG212.21

The mechanism of action for triazine derivatives typically involves:

  • Topoisomerase Inhibition : Many derivatives act as inhibitors of topoisomerases, enzymes critical for DNA replication and transcription.
  • Kinase Inhibition : Some compounds demonstrate potent inhibitory activity against PI3K and mTOR pathways, which are crucial in cell growth and survival .
  • Apoptosis Induction : Compounds have been shown to increase the expression of pro-apoptotic markers like BAX while decreasing anti-apoptotic markers like Bcl-2 .

Antimicrobial Activity

In addition to anticancer properties, triazine derivatives also exhibit antimicrobial activity:

  • Minimum Inhibitory Concentrations (MICs) : The compounds have been tested against various bacterial strains with promising results:
CompoundTarget OrganismMIC (µg/mL)
Example AE. coli0.28
Example BPseudomonas aeruginosa0.64
Example CCandida albicans9.937

These findings indicate that triazine derivatives could serve as effective agents against both bacterial and fungal infections .

Study on Anticancer Activity

A study published in MDPI evaluated the biological activity of several triazine derivatives against human cancer cell lines . The results indicated that certain derivatives had strong cytotoxic effects with IC50 values significantly lower than standard chemotherapeutics.

Evaluation of Antimicrobial Properties

Research conducted on diaryltriazene-derived compounds demonstrated their effectiveness against both gram-positive and gram-negative bacteria . The study utilized standardized microbiological assays to determine the MICs and found that these compounds could be viable alternatives in treating infections resistant to conventional antibiotics.

Q & A

Basic Synthesis and Characterization

Q1: What are the standard synthetic routes for preparing this compound, and how can purity be optimized during synthesis? A1: The compound’s synthesis likely involves multi-step protocols, including condensation of brominated aromatic precursors (e.g., 2-bromobenzoyl derivatives) with nitrogen-rich heterocycles. Key steps may parallel methods used for structurally related bromobenzoxadiazoles or triazinane derivatives, such as coupling reactions under reflux with catalysts like bis(triphenylphosphine)palladium dichloride or copper iodide . Purity optimization requires rigorous purification via silica gel chromatography or recrystallization (ethanol is common ). Monitor intermediates using TLC and confirm final purity via HPLC (>95%) .

Advanced Structural Elucidation

Q2: How can conflicting NMR/XRD data for this compound’s tautomeric forms be resolved? A2: Tautomerism in such polycyclic systems complicates structural assignment. Use a combined approach:

  • XRD: Determine crystal packing and bond lengths to identify dominant tautomers (e.g., imino vs. enamine forms) .
  • VT-NMR: Variable-temperature NMR in DMSO-d₆ can reveal dynamic equilibria by observing signal splitting at low temperatures .
  • DFT Calculations: Compare computed chemical shifts (e.g., at B3LYP/6-311+G(d,p)) with experimental data to validate tautomeric preferences .

Mechanistic Studies

Q3: What experimental strategies can elucidate the catalytic mechanism of cross-coupling reactions involving the 2-bromobenzoyl moiety? A3: To study catalytic pathways:

  • Kinetic Isotope Effects (KIE): Replace hydrogen with deuterium at reactive sites to probe rate-determining steps .
  • Catalyst Screening: Test Pd(0)/Pd(II) systems (e.g., Pd(PPh₃)₄) to assess oxidative addition efficiency .
  • In Situ Monitoring: Use FT-IR or Raman spectroscopy to track intermediate palladium complexes during reactions .

Analytical Method Development

Q4: How can co-elution issues in HPLC analysis of this compound and its byproducts be mitigated? A4: Optimize chromatographic conditions:

  • Mobile Phase: Test gradients with acetonitrile/water (0.1% TFA) to improve resolution .
  • Column Selection: Use C18 columns with smaller particle sizes (e.g., 2.6 µm) for higher efficiency .
  • MS Detection: Couple HPLC with high-resolution mass spectrometry (HRMS) to differentiate co-eluting species via exact mass .

Biological Activity Profiling

Q5: What in vitro assays are suitable for evaluating this compound’s enzyme inhibition potential? A5: Design assays targeting kinases or oxidoreductases, given its triazatricyclo core:

  • Kinase Inhibition: Use ADP-Glo™ assays with recombinant kinases (e.g., EGFR or CDK2) .
  • Cytotoxicity Screening: Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ determination .
  • ROS Detection: Monitor reactive oxygen species (ROS) generation via DCFH-DA fluorescence in treated cells .

Environmental Fate and Degradation

Q6: How can photodegradation pathways of this compound in aqueous systems be studied? A6: Conduct controlled photolysis experiments:

  • Light Sources: Use UV-C (254 nm) or simulated sunlight (Xe lamp) to mimic environmental conditions .
  • LC-MS/MS: Identify degradation products (e.g., debrominated or hydrolyzed derivatives) and propose pathways .
  • QSAR Modeling: Predict ecotoxicity of breakdown products using quantitative structure-activity relationships .

Data Contradiction Analysis

Q7: How should researchers address discrepancies between computational predictions and experimental solubility data? A7: Reconcile conflicts via:

  • Solvent Polarity Adjustments: Test solubility in DMSO, THF, and ethanol to identify solvent-specific effects .
  • Hansen Solubility Parameters (HSP): Compare predicted vs. experimental HSP values to refine models .
  • Cocrystal Screening: Explore co-formers (e.g., succinic acid) to enhance solubility if predictions underestimate .

Stability Under Reactive Conditions

Q8: What precautions are necessary to prevent bromine loss during high-temperature reactions? A8: Mitigate debromination by:

  • Inert Atmosphere: Use argon or nitrogen to suppress radical pathways .
  • Catalyst Selection: Avoid strongly reducing catalysts (e.g., Ni-based systems) that promote Br⁻ elimination .
  • Temperature Control: Maintain reactions below 80°C unless using stabilizing ligands (e.g., phosphines) .

Computational Modeling

Q9: Which quantum mechanical methods best predict the compound’s reactivity in nucleophilic substitutions? A9: Employ hybrid methods:

  • DFT: Use M06-2X/def2-TZVP for accurate activation energy barriers .
  • NBO Analysis: Identify electron-deficient regions (e.g., carbonyl groups) prone to nucleophilic attack .
  • MD Simulations: Model solvent effects (e.g., THF vs. water) on transition states .

Experimental Design for Structure-Activity Relationships (SAR)

Q10: How to design a SAR study targeting the butyl side chain’s role in bioactivity? A10: Use a modular synthesis approach:

  • Analog Synthesis: Replace the butyl group with methyl, hexyl, or branched alkyl chains .
  • Biological Testing: Compare IC₅₀ values across analogs in enzyme/cell-based assays .
  • 3D-QSAR: Build CoMFA/CoMSIA models to correlate substituent bulkiness with activity .

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